2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
Description
The compound 2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a structurally complex molecule featuring a 2,4-dichlorophenoxy group, a pyrrolidine ring substituted with a 1,2,3-triazole moiety, and a methoxymethyl substituent. The 2,4-dichlorophenoxy group is a common motif in herbicides, as seen in derivatives like 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone, which exhibits herbicidal activity . The methoxymethyl group may enhance solubility compared to more lipophilic analogs, a critical factor in bioavailability .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O3/c1-24-9-12-7-22(20-19-12)13-4-5-21(8-13)16(23)10-25-15-3-2-11(17)6-14(15)18/h2-3,6-7,13H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFIZWYROKDXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one , identified by its CAS number 2097927-54-1, is a synthetic organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.2 g/mol. The structure features a dichlorophenoxy group and a triazole-pyrrolidine moiety, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈Cl₂N₄O₃ |
| Molecular Weight | 385.2 g/mol |
| CAS Number | 2097927-54-1 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their antifungal activity. A study focusing on related triazole compounds demonstrated effective inhibition against various fungal strains, suggesting that the triazole moiety in our compound may confer similar antifungal properties.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Triazoles have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related compounds have shown promising results in inhibiting cancer cell proliferation in vitro.
Enzyme Inhibition
Another aspect of biological activity involves enzyme inhibition. Compounds similar to this one have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and have been targeted for treating conditions like Alzheimer's disease. Preliminary data suggest that the compound may exhibit moderate inhibitory effects on these enzymes.
Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that compounds with a similar structural framework showed significant inhibition at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL), supporting the hypothesis that our compound may possess comparable antifungal properties.
Study 2: Anticancer Evaluation
In a study assessing the anticancer potential of novel triazole derivatives, it was found that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values as low as 10 µM for some derivatives. This suggests that the incorporation of the methoxymethyl group in our compound could enhance its anticancer efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By interacting with AChE and BChE, the compound may modulate neurotransmitter levels.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Membrane Disruption : Antifungal activity may arise from disrupting fungal cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, hypothesized biological activities, and physicochemical properties of the target compound and related analogs:
Key Structural Differences and Implications
- Triazole vs. Pyrazole/Imidazole : The target compound’s 1,2,3-triazole ring may confer greater metabolic stability compared to pyrazole or imidazole analogs, as triazoles are less prone to oxidative degradation .
- Pyrrolidine vs.
- Methoxymethyl Substituent : This polar group likely increases aqueous solubility, addressing a common limitation of dichlorophenyl-containing compounds, which are often highly lipophilic .
Physicochemical Properties
- Solubility : The methoxymethyl group in the target compound likely improves solubility in polar solvents, contrasting with the lipophilic nature of 1-(3,4-dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole .
- Thermal Stability : Pyrrolidine-triazole systems generally exhibit higher thermal stability than pyrazole derivatives, as seen in related agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
